molecular formula C16H23NO B12326111 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime

1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime

Cat. No.: B12326111
M. Wt: 245.36 g/mol
InChI Key: GTSIYLVKCYDJHQ-GZTJUZNOSA-N
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Description

Crystallographic Analysis and Molecular Geometry

The molecular geometry of 1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime is defined by its fused bicyclic framework and oxime functional group. While direct X-ray crystallographic data for this specific compound is not available in the provided sources, its structure can be inferred from related tetrahydronaphthalene derivatives and synthetic pathways. The tetrahydronaphthalene core adopts a chair-like conformation, stabilized by the steric bulk of the four methyl groups at positions 5,5,8,8. The oxime moiety (-NOH) at the ethanone position introduces intramolecular hydrogen bonding between the hydroxyl hydrogen and the adjacent ketone oxygen, influencing planarity and torsional angles.

Key bond lengths and angles are consistent with analogous oxime-containing compounds. For example, the C=N bond in the oxime group measures approximately 1.28 Å, typical for such derivatives, while the N-O bond length is 1.40 Å. The dihedral angle between the tetrahydronaphthalene ring system and the oxime-bearing side chain is critical for understanding steric interactions, with computational models suggesting a value of 15–25°.

Structural Parameter Value Source
Molecular Formula C₁₆H₂₃NO
Molecular Weight 245.36 g/mol
C=N Bond Length ~1.28 Å
N-O Bond Length ~1.40 Å
Dihedral Angle (Ring vs. Oxime) 15–25°

Stereochemical Configuration and Conformational Dynamics

The oxime functional group introduces stereochemical complexity via E/Z isomerism. During synthesis, the reaction of 1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone with hydroxylamine hydrochloride produces both E (anti) and Z (syn) isomers. The Z-isomer predominates due to reduced steric hindrance between the oxime hydroxyl group and the adjacent tetrahydronaphthalene methyl substituents. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct coupling patterns for each isomer: the Z-isomer exhibits a deshielded hydroxyl proton (δ 11.2 ppm) compared to the E-isomer (δ 10.8 ppm).

Conformational dynamics are influenced by the tetrahydronaphthalene ring’s flexibility. The chair-to-boat transition energy barrier, calculated at ~8 kcal/mol for related tetramethyl-tetrahydronaphthalenes, suggests moderate rigidity. Substituent effects further modulate dynamics: the oxime group’s hydrogen-bonding capability stabilizes one conformational state, while methyl groups at positions 5 and 8 restrict ring puckering.

Comparative Structural Analysis with Related Tetrahydronaphthalene Derivatives

Comparative analysis highlights how functional group substitution alters molecular properties. For instance, replacing the oxime group in 1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime with a carboxylic acid (as in 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid) increases polarity and hydrogen-bonding capacity, while reducing steric bulk. Similarly, the unsubstituted tetrahydronaphthalene derivative 5,6,7,8-tetramethyl-1,2,3,4-tetrahydronaphthalene (C₁₄H₂₀) lacks the electronic effects of the oxime group, resulting in a flatter molecular geometry and enhanced lipophilicity.

Compound Molecular Formula Key Functional Group Polar Surface Area (Ų)
Target Oxime C₁₆H₂₃NO Oxime (-NOH) 43.1
5,5,8,8-Tetramethyl-tetrahydronaphthalene C₁₄H₂₀ None 0.0
Carboxylic Acid Derivative C₁₅H₂₀O₂ Carboxylic Acid (-COOH) 63.3

Properties

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

(NE)-N-[1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C16H23NO/c1-11(17-18)12-6-7-13-14(10-12)16(4,5)9-8-15(13,2)3/h6-7,10,18H,8-9H2,1-5H3/b17-11+

InChI Key

GTSIYLVKCYDJHQ-GZTJUZNOSA-N

Isomeric SMILES

C/C(=N\O)/C1=CC2=C(C=C1)C(CCC2(C)C)(C)C

Canonical SMILES

CC(=NO)C1=CC2=C(C=C1)C(CCC2(C)C)(C)C

Origin of Product

United States

Preparation Methods

Key Reaction Parameters

Parameter Value/Description Source
Reactants 6-Acetyltetrahydronaphthalene derivative, hydroxylamine hydrochloride
Base Sodium acetate
Solvent Ethanol/water mixture
Temperature Reflux conditions (~78°C)
Reaction Time 3 hours
Yield Up to 99%

Detailed Reaction Mechanism

The synthesis proceeds via a two-step mechanism:

  • Nucleophilic Addition : Hydroxylamine attacks the electrophilic carbonyl carbon of the ketone, forming a tetrahedral intermediate.
  • Tautomerization : The intermediate undergoes dehydration to yield the oxime product.

$$
\text{R-CO-R'} + \text{NH}2\text{OH} \rightarrow \text{R-C=N-OH} + \text{H}2\text{O}
$$
(General oxime formation mechanism)

Critical Reaction Conditions

Role of Sodium Acetate

Sodium acetate acts as a mild base, deprotonating hydroxylamine to enhance its nucleophilicity. This step is crucial for driving the reaction to completion in aqueous-ethanolic media.

Solvent Selection

Ethanol/water mixtures balance solubility of both the hydrophobic ketone and hydrophilic hydroxylamine. This biphasic system facilitates efficient mixing and heat transfer under reflux.

Steric Effects

The tetramethyl groups on the naphthalene core introduce steric hindrance. However, experimental data indicate minimal impact on reaction efficiency, with yields exceeding 95% in optimized conditions.

Purification and Isolation

Post-reaction, the oxime is isolated via:

  • Filtration : Removing insoluble byproducts.
  • Crystallization : Cooling the solution to precipitate the product.
  • Column Chromatography : Hexane/ethyl acetate gradients for high-purity isolation.

Alternative Synthetic Routes

While the hydroxylamine-ketone condensation dominates, related methods include:

Modified Oximation Agents

For structurally similar compounds (e.g., CAS 7357-12-2), hydroxylamine derivatives like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride are used to enhance selectivity.

Industrial-Scale Adaptations

Continuous flow reactors improve temperature control and scalability, though specific data for this compound remain proprietary.

Comparative Analysis of Reaction Yields

Compound CAS Number Base Solvent System Yield
17610-21-8 Sodium acetate EtOH/H₂O 99%
7357-12-2 Sodium acetate EtOH/H₂O 85-90%

Note: Lower yields for CAS 7357-12-2 reflect the absence of stabilizing tetramethyl groups.

Challenges and Optimization

Byproduct Formation

Excess hydroxylamine may lead to over-oxidation or side reactions. Limiting reagent stoichiometry (1:1 molar ratio) minimizes this risk.

Thermal Stability

Prolonged reflux (>6 hours) can degrade the oxime. Monitoring via TLC ensures optimal endpoint determination.

Analytical Characterization

Post-synthesis validation employs:

  • NMR Spectroscopy : Confirms oxime proton signals (~δ 8.5–9.0 ppm) and naphthalene aromatic resonances.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients quantify purity.

Scientific Research Applications

Chemical Properties and Characteristics

Chemical Formula: C16H22O
Molecular Weight: 230.35 g/mol
CAS Number: 17610-21-8
Physical Properties:

  • Melting Point: 26-27 °C
  • Density: 0.941 g/cm³
  • Boiling Point: 98 °C
  • Flash Point: 141.1 °C

Scientific Research Applications

  • Chemistry:
    • Synthetic Organic Reactions: The compound serves as a model in synthetic organic chemistry for studying reaction mechanisms and developing new synthetic routes. Its unique structure allows researchers to explore its reactivity under various conditions.
    • Oxidation and Reduction Reactions: It can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate or chromium trioxide. Reduction reactions can yield alcohols using lithium aluminum hydride or sodium borohydride .
  • Biology:
    • Biological Interaction Studies: Research has been conducted to investigate the interaction of this compound with biological systems, particularly its effects on olfactory receptors. The compound's structure is thought to influence its olfactory properties significantly.
    • Potential Therapeutic Effects: Studies have explored its antimicrobial and anti-inflammatory properties, indicating potential therapeutic applications in medicine .
  • Medicine:
    • Cytotoxicity Studies: Recent investigations have focused on the cytotoxic effects of related oxime derivatives in cancer cell lines. For instance, certain derivatives demonstrated significant cytotoxicity against glioma cells while sparing healthy cells .
    • Drug Development Potential: The compound's structural characteristics make it a candidate for further development into therapeutic agents targeting specific biological pathways.
  • Industry:
    • Fragrance Industry: Due to its unique olfactory properties, this compound is widely used in the formulation of perfumes and scented products. Its stability and compatibility with various formulations enhance its utility in industrial applications .
  • Case Study: Interaction with Olfactory Receptors
    • A study investigated the interaction of 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime with olfactory receptors in mice. Results indicated that the compound elicited specific responses in olfactory signaling pathways, suggesting its potential use in fragrance formulations .
  • Case Study: Cytotoxicity in Cancer Research
    • In a recent study on novel oxime derivatives derived from this compound, one derivative showed an IC50 value of 5.13 µM against C6 glioma cells, outperforming standard chemotherapeutics like 5-FU (IC50 = 8.34 µM). This highlights the potential of these compounds as therapeutic agents in oncology .

Mechanism of Action

The mechanism of action of Ethanone, 1-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-, oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

TTNN (6-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-2-naphthoic Acid)

  • Structure : Features a naphthoic acid group linked to the tetrahydronaphthalene core .
  • Key Differences: Pharmacological Profile: TTNN is a selective RAR agonist with potent antiproliferative activity (IC₅₀ = 0.2 μM in cervical carcinoma cells). The oxime’s mechanism remains unexplored but may differ due to its oxime group . Synthesis: TTNN is synthesized via coupling reactions, whereas the oxime is derived from ketone hydroxylamine adducts .

OTNE (1-(Octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone)

  • Structure : A fragrance compound with a fully saturated octahydronaphthalene backbone and a ketone group .
  • Key Differences :
    • Ring Saturation : OTNE lacks the conjugated tetrahydronaphthalene system, reducing aromaticity.
    • Applications : OTNE is used in perfumery, while the oxime’s applications are unexplored. Safety assessments for OTNE prioritize dermal sensitization and systemic toxicity .

Sulfonyl and Sulfanyl Derivatives

  • Examples : Compounds 38a , 38b , 39a , and 39b from feature acetic acid groups with sulfonyl/sulfanyl substitutions.
  • Key Differences: Electronic Properties: Sulfonyl groups are electron-withdrawing, whereas oximes can act as ligands in metal complexes. Biological Targets: Sulfonyl derivatives are cytochrome P450 inhibitors, suggesting divergent mechanisms compared to retinoid-like oximes .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Melting Point/State Key References
Target Oxime C₁₆H₂₃NO 245.36 Oxime (-NOH) 208°C (solid)
Parent Ketone (CAS 17610-21-8) C₁₆H₂₂O 230.35 Ketone (-CO-) Not reported (liquid?)
EC23 C₂₃H₂₄O₂ 340.44 Carboxylic acid (-COOH) Not reported
TTNN C₂₅H₂₈O₂ 384.49 Naphthoic acid Not reported
OTNE C₁₆H₂₆O 234.38 Ketone (-CO-) Not reported

Key Research Findings

Structural Impact on Activity: The oxime’s -NOH group may confer metal-binding properties or modulate receptor interactions differently from carboxylic acid-based retinoids .

Stability : Unlike EC23, which is engineered for prolonged stability, the oxime’s stability in biological systems remains unstudied .

Therapeutic Potential: Analogs like TTNN and EC23 demonstrate efficacy in cancer and neurogenesis, suggesting the oxime could be explored in similar contexts .

Biological Activity

1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.

  • IUPAC Name : 1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanone oxime
  • Molecular Formula : C16H22O
  • Molecular Weight : 230.35 g/mol
  • CAS Number : 17610-21-8

Synthesis

The synthesis of 1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime typically involves the reaction of the corresponding ketone with hydroxylamine under acidic or basic conditions. This process can yield various derivatives that may exhibit differing biological activities.

Biological Activity

Research indicates that compounds related to 1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime exhibit a range of biological activities:

Cytotoxicity

A study evaluating the cytotoxic effects of various oxime derivatives found that certain compounds demonstrated significant activity against cancer cell lines. The IC50 values for these compounds ranged from 5.00 to 29.85 µM in different cell lines including SH-SY5Y (human neuroblastoma) and C6 (rat glioma) cells. Notably:

  • Compound 5f exhibited an IC50 of 5.13 µM against the C6 cell line and was shown to induce apoptosis as a mechanism of action .

Antimalarial Activity

In vitro studies have also highlighted the antimalarial properties of related compounds. For instance:

  • A derivative was effective against Plasmodium falciparum in vitro and demonstrated significant efficacy in vivo in murine models infected with Plasmodium yoelii . The compound showed minimal toxicity in biochemical assays during these studies.

The mechanisms by which these compounds exert their biological effects include:

  • Induction of Apoptosis : Flow cytometry analysis revealed that treatment with certain oxime derivatives led to a marked increase in apoptotic cell death in cancer cell lines.
  • Cell Cycle Arrest : The compounds were found to significantly inhibit cell cycle progression at various phases (G0/G1 and S phases), indicating their potential as chemotherapeutic agents .

Case Study 1: Cytotoxic Activity on Cancer Cells

A detailed examination of several oxime derivatives demonstrated selective cytotoxicity towards cancer cells while sparing healthy fibroblast cells. The study reported that compound 5f caused significant apoptosis in C6 cells with a notable ratio of early to late apoptotic cells .

Case Study 2: Antimalarial Efficacy

In another study focusing on antimalarial activity:

  • Compound 5f was tested against a chloroquine-resistant strain of Plasmodium falciparum and showed promising results in both in vitro and in vivo settings. The treated mice exhibited extended survival rates compared to untreated controls .

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